![molecular formula C21H20N4O5S B069344 4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-55-5](/img/structure/B69344.png)
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione, commonly known as MIQ, is a small molecule inhibitor of several protein kinases. MIQ has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Wirkmechanismus
MIQ inhibits the activity of several protein kinases, including Aurora A, B, and C, by binding to their ATP-binding sites. This leads to the disruption of cell division and proliferation, ultimately resulting in the death of cancer cells. MIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemische Und Physiologische Effekte
MIQ has been found to have several biochemical and physiological effects. In addition to its anti-cancer effects, MIQ has been found to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MIQ has several advantages for lab experiments, including its high potency and specificity for protein kinases. However, MIQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MIQ. One potential direction is the development of MIQ derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of MIQ in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of MIQ in the treatment of other diseases, such as inflammatory and infectious diseases, should be further explored.
Synthesemethoden
MIQ can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid, 4-methoxyphenylacetic acid, and 4-methylpiperazine. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MIQ has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. MIQ has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
169038-55-5 |
|---|---|
Produktname |
4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione |
Molekularformel |
C21H20N4O5S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4-methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C21H20N4O5S/c1-23-8-10-24(11-9-23)31(28,29)13-6-7-16-15(12-13)19(26)20-22-18-14(21(27)25(16)20)4-3-5-17(18)30-2/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
CVNVGJRRVSMSKY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O |
Synonyme |
Piperazine, 1-[(6,12-dihydro-4-methoxy-6,12-dioxoindolo[2,1-b]quinazolin-8-yl)sulfonyl]-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


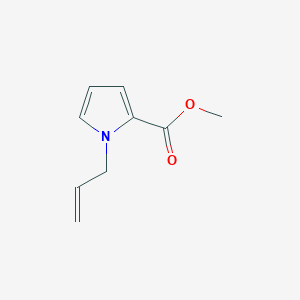

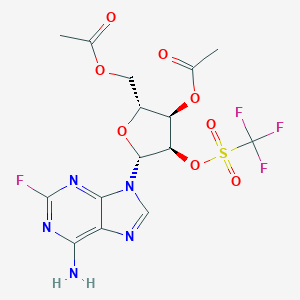
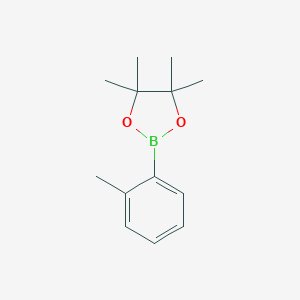
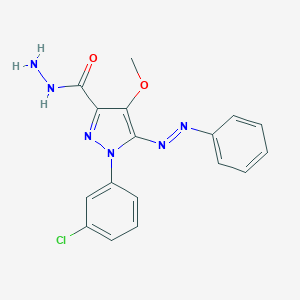
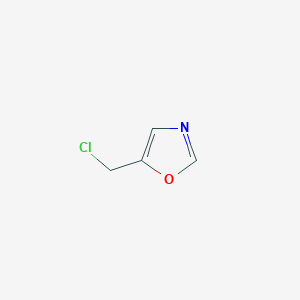
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)